molecular formula C29H32BrNO2Si B15333548 1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone

1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone

Cat. No.: B15333548
M. Wt: 534.6 g/mol
InChI Key: ORFDWFYVFXXPJD-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a brominated indole moiety, a tert-butyldiphenylsilyl protecting group, and a dimethylpropanone backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride.

    Protection of Hydroxyl Group: The hydroxyl group of the intermediate is protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.

    Formation of Dimethylpropanone Backbone: The protected intermediate is then reacted with 2,2-dimethylpropanal in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Deprotection: The tert-butyldiphenylsilyl protecting group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.

    Biological Studies: The compound is used in studies involving indole derivatives to understand their biological activities and mechanisms of action.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The brominated indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.

Comparison with Similar Compounds

1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone can be compared with other indole derivatives such as:

    1-(5-Chloro-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(5-Methyl-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone:

    1-(5-Nitro-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C29H32BrNO2Si

Molecular Weight

534.6 g/mol

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropan-1-one

InChI

InChI=1S/C29H32BrNO2Si/c1-28(2,3)34(22-12-8-6-9-13-22,23-14-10-7-11-15-23)33-20-29(4,5)27(32)25-19-31-26-17-16-21(30)18-24(25)26/h6-19,31H,20H2,1-5H3

InChI Key

ORFDWFYVFXXPJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)C3=CNC4=C3C=C(C=C4)Br

Origin of Product

United States

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